![molecular formula C11H7Cl2NO B15227396 6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole](/img/structure/B15227396.png)
6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole is a heterocyclic compound that features a unique fusion of indene and isoxazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both chlorine and isoxazole moieties in its structure imparts unique chemical properties that can be exploited in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloroindanone with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring. The chloromethyl group can be introduced via chloromethylation reactions using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chlorine atoms.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of dechlorinated or partially reduced derivatives.
Scientific Research Applications
6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Material Science: Employed in the synthesis of novel polymers and materials with unique electronic properties.
Chemical Biology: Utilized in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: Applied in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole: Unique due to the presence of both chlorine and isoxazole moieties.
6-Chloro-3-(methyl)-4H-indeno[2,1-d]isoxazole: Lacks the chloromethyl group, resulting in different reactivity.
3-(Chloromethyl)-4H-indeno[2,1-d]isoxazole: Lacks the chlorine atom on the indene ring, affecting its chemical properties.
Uniqueness
The combination of chlorine atoms and the isoxazole ring in this compound imparts unique reactivity and potential for diverse applications. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C11H7Cl2NO |
|---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
6-chloro-3-(chloromethyl)-4H-indeno[2,1-d][1,2]oxazole |
InChI |
InChI=1S/C11H7Cl2NO/c12-5-10-9-4-6-3-7(13)1-2-8(6)11(9)15-14-10/h1-3H,4-5H2 |
InChI Key |
AUFQWTRQDCRGHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C3=C1C(=NO3)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


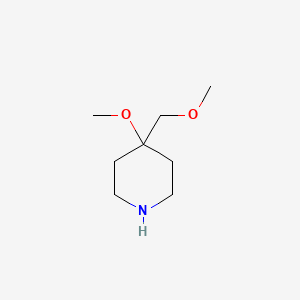
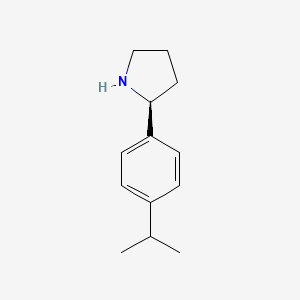
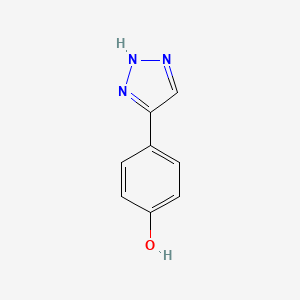
![tert-Butyl 9-amino-1-methyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15227355.png)


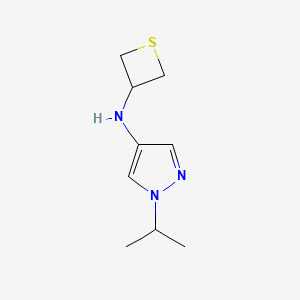
![(R)-4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B15227371.png)
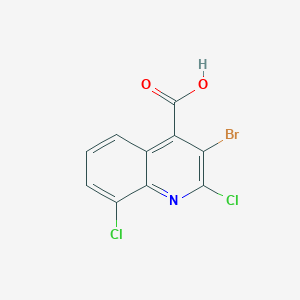
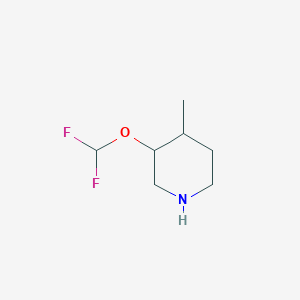
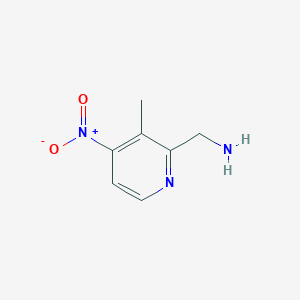
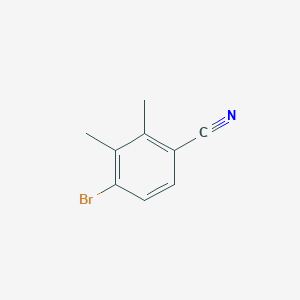
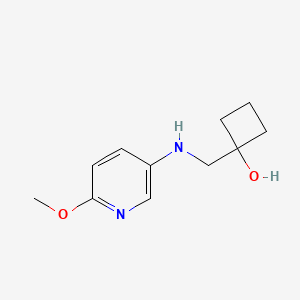
![6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B15227429.png)
